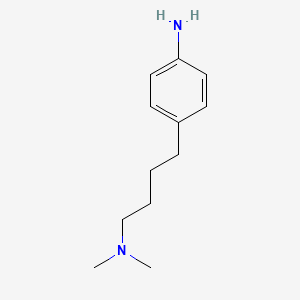

4-(4-(Dimethylamino)butyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

4-[4-(dimethylamino)butyl]aniline |

InChI |

InChI=1S/C12H20N2/c1-14(2)10-4-3-5-11-6-8-12(13)9-7-11/h6-9H,3-5,10,13H2,1-2H3 |

InChI Key |

UVGGCNJUDGIJND-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCC1=CC=C(C=C1)N |

Origin of Product |

United States |

Contextualization Within Aromatic and Aliphatic Diamine Chemistry

The molecular architecture of 4-(4-(Dimethylamino)butyl)aniline positions it as a hybrid of two important classes of organic compounds: aromatic and aliphatic amines. Aromatic amines, such as aniline (B41778), feature an amino group directly attached to an aromatic ring. This configuration significantly influences the electronic properties of the ring and the reactivity of the amine. In contrast, aliphatic amines consist of an amino group bonded to a saturated carbon atom, as seen in the dimethylamino group attached to the butyl chain in this molecule.

The presence of both functionalities within a single molecule is a key feature. The primary aromatic amine provides a site for reactions typical of anilines, such as diazotization and electrophilic substitution on the aromatic ring. solubilityofthings.com The tertiary aliphatic amine, at the other end of the butyl chain, offers a distinct reaction center, often acting as a base or nucleophile without the electronic influence of the aromatic system. This dual reactivity is central to its utility in chemical synthesis.

Below is a table summarizing the key properties of this compound and related compounds for comparison.

| Property | This compound | 4-Butylaniline | 4-(Dimethylamino)aniline |

| Molecular Formula | C12H20N2 | C10H15N sigmaaldrich.com | C8H12N2 cymitquimica.com |

| Molecular Weight | 192.30 g/mol | 149.23 g/mol sigmaaldrich.com | 136.19 g/mol cymitquimica.com |

| Boiling Point | Not available | 133-134 °C/14 mmHg sigmaaldrich.com | Not available |

| Key Structural Features | Primary aromatic amine, tertiary aliphatic amine | Primary aromatic amine, butyl group | Primary aromatic amine, tertiary aromatic amine cymitquimica.com |

Significance As a Bifunctional Organic Molecule in Synthetic Design

Strategies for Constructing Diamine Frameworks

The core structure of these compounds is a diamine framework, which can be assembled through several synthetic strategies. These methods focus on creating the crucial linkage between the aniline (B41778) and the dialkylamino moieties.

Nucleophilic Substitution Approaches for Alkyl-Amine Linkages

Nucleophilic substitution is a fundamental reaction in organic chemistry for forming carbon-heteroatom bonds, including the C-N bonds in alkylamines. libretexts.org In the context of synthesizing analogues of this compound, this approach typically involves the reaction of an aniline derivative with an alkyl halide. The nitrogen atom of the aniline, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. quora.com

However, a significant challenge in this approach is the potential for over-alkylation. wikipedia.org The primary amine product of the initial substitution is itself a nucleophile and can react further with the alkyl halide to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. libretexts.orgwikipedia.org This can lead to a mixture of products and lower the yield of the desired mono-alkylated product. wikipedia.org To circumvent this, chemists often employ strategies such as using a large excess of the amine nucleophile or protecting the primary amine after the initial alkylation to prevent further reaction.

The process of cleaving a C-X bond with ammonia (B1221849) or an amine is known as ammonolysis. ncert.nic.in This reaction is a classic example of nucleophilic substitution and is often carried out in a sealed tube at elevated temperatures. ncert.nic.in

Reductive Amination Pathways for Amine Formation

Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for the synthesis of primary, secondary, and tertiary amines. wikipedia.orgyoutube.comorganic-chemistry.org This two-step process begins with the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an intermediate imine or enamine. wikipedia.orgmasterorganicchemistry.com This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A key advantage of reductive amination is its ability to control the degree of alkylation, thus avoiding the over-alkylation issues often encountered in direct nucleophilic substitution with alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed for the reduction of the imine intermediate. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly useful as they are less reactive towards the starting carbonyl compound and selectively reduce the imine as it is formed. wikipedia.orgmasterorganicchemistry.com

This method's versatility allows for the synthesis of a wide array of amine structures by varying the starting carbonyl compound and amine. For instance, reacting an appropriately substituted aniline with a dimethylamino-functionalized aldehyde or ketone via reductive amination would be a direct route to analogues of this compound.

Multi-Step Synthetic Routes to Related Dimethylamino-Aniline Systems

The synthesis of more complex dimethylamino-aniline systems often necessitates multi-step reaction sequences. These routes provide the flexibility to introduce various functional groups and build up the target molecule in a controlled manner. An example of such a process is the synthesis of 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal, a key intermediate for various compounds. asianpubs.orggoogle.com This synthesis can start from 4-chloro-1-butanol (B43188) and proceed through oxidation, acetalization, and finally, aminolysis with dimethylamine. google.com

Another multi-step approach might involve the initial synthesis of a core structure, which is then elaborated in subsequent steps. For example, a research effort detailed a plug-based microfluidic method for performing multi-step chemical reactions with millisecond time control, demonstrating its utility in the synthesis of nanoparticles. rsc.org While applied to nanoparticle synthesis, the principles of controlled, sequential reactions in a microfluidic system could be adapted for the synthesis of complex organic molecules like dimethylamino-aniline analogues.

Furthermore, the synthesis of related structures, such as 4-anilinoquinoline derivatives, showcases multi-step procedures involving the initial construction of a quinoline (B57606) core followed by the introduction of the aniline moiety. nih.gov These synthetic strategies often rely on a series of reactions to build the desired molecular framework.

Functionalization of Aniline and Tertiary Amine Moieties in Related Structures

Once the basic diamine framework is in place, further functionalization of the aniline ring and the tertiary amine can be undertaken to create a library of analogues.

Introduction of Aromatic Substituents via Halogenation and Cross-Coupling

The aniline ring is highly activated towards electrophilic aromatic substitution, making the introduction of substituents relatively straightforward. However, this high reactivity can also lead to multiple substitutions and other side reactions. libretexts.org

Halogenation is a common method for introducing a handle for further functionalization. Aniline and its derivatives can be halogenated using reagents like N-halosuccinimides (NCS, NBS, NIS). nih.gov The reactivity and selectivity of the halogenation can be influenced by the reaction conditions and the specific catalyst used. nih.gov For instance, arylamines can catalyze the halogenation of aromatic compounds, with the electronic properties of the arylamine catalyst affecting the reaction's outcome. nih.gov

Once a halogen atom is introduced onto the aniline ring, it can serve as a point of attachment for various other groups through cross-coupling reactions . The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly for the arylation of amines with aryl halides. wikipedia.org This reaction is invaluable for synthesizing more complex aniline derivatives. Another approach is the dehydrogenative cross-coupling of aniline derivatives to form 2,2'-diaminobiaryls, which can be achieved electrochemically without the need for metal catalysts or chemical oxidants. nih.gov

Alkylation and Arylation Reactions on Nitrogen Centers

The nitrogen atoms of both the aniline and the tertiary amine moieties can undergo further reactions.

N-Alkylation of the aniline nitrogen can be achieved through reaction with alkyl halides. ncert.nic.in However, as previously mentioned, controlling the extent of alkylation can be challenging. wikipedia.org Alternative methods for N-alkylation include using alcohols as alkylating agents in the presence of a suitable catalyst. organic-chemistry.org This "borrowing hydrogen" strategy involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. organic-chemistry.org

The tertiary amine nitrogen can also be alkylated, leading to the formation of quaternary ammonium salts . wikipedia.org This reaction, known as the Menshutkin reaction, typically occurs when a tertiary amine is treated with an alkyl halide. wikipedia.org Exhaustive methylation, for instance, involves treating an amine with an excess of methyl iodide to form the corresponding quaternary ammonium salt. masterorganicchemistry.com

N-Arylation of the aniline nitrogen can be accomplished using methods like the Buchwald-Hartwig reaction, which allows for the formation of diarylamines from an aniline and an aryl halide. wikipedia.org

Derivatization for Specialized Synthetic Applications (e.g., Stille Coupling Precursors)

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic electrophile, typically an organohalide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is widely used due to its tolerance of a broad range of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orgthermofisher.com For an aniline derivative like this compound to be utilized in a Stille coupling, it must first be converted into a suitable precursor, either the organostannane or the organic electrophile.

Preparation of Aryl Halide Precursors from Aniline Analogues

A common strategy for preparing an organic electrophile from an aniline derivative is to convert the amino group into a halide. The Sandmeyer reaction is a well-established and versatile method for achieving this transformation. wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of a diazonium salt from the aniline, which is then displaced by a halide using a copper(I) salt catalyst. wikipedia.org

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or hydrobromic acid) to form an aryl diazonium salt. wikipedia.org

Halogenation: The diazonium salt is then reacted with a copper(I) halide (e.g., CuCl or CuBr) to introduce the corresponding halogen onto the aromatic ring, releasing nitrogen gas. wikipedia.org

For a substrate such as this compound, the presence of the basic dimethylamino group presents a potential complication under the strongly acidic conditions of the Sandmeyer reaction. To circumvent potential side reactions or protonation of the tertiary amine, a protection strategy may be employed. One common method is the conversion of the tertiary amine to its corresponding N-oxide by treatment with an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). The N-oxide is generally stable under the conditions of the Sandmeyer reaction. Following the introduction of the halide, the N-oxide can be readily reduced back to the dimethylamino group.

An alternative, more direct method for the halogenation of N,N-dialkylanilines involves the treatment of the corresponding N-oxide with a thionyl halide. This approach can provide selective para-bromination or ortho-chlorination. nih.gov

Synthesis of Organostannane Precursors

Alternatively, the aniline derivative can be converted into the organostannane partner for the Stille coupling. This can be achieved through several methods. One approach involves the initial conversion of the aniline to an aryl halide as described above, followed by a palladium-catalyzed stannylation reaction. In this reaction, the aryl halide is coupled with an organotin reagent, such as hexabutylditin ((Bu₃Sn)₂) or tributyltin hydride (Bu₃SnH), in the presence of a palladium catalyst to yield the desired aryl tributylstannane. msu.edu

Direct C-H bond stannylation of aniline derivatives is also an emerging and efficient strategy, although it may require specific directing groups or catalysts to achieve the desired regioselectivity.

The table below outlines plausible derivatization pathways for aniline analogues to generate Stille coupling precursors, based on established synthetic methodologies.

| Starting Material Analogue | Derivatization Step 1: Halogenation | Reagents for Step 1 | Intermediate Product | Derivatization Step 2: Stannylation | Reagents for Step 2 | Final Stille Precursor |

| 4-Ethylaniline | Sandmeyer Bromination | 1. NaNO₂, HBr, H₂O, 0-5 °C; 2. CuBr | 1-Bromo-4-ethylbenzene | Palladium-catalyzed Stannylation | (Bu₃Sn)₂, Pd(PPh₃)₄, Toluene, reflux | 1-Ethyl-4-(tributylstannyl)benzene |

| 4-Butylaniline | Sandmeyer Iodination | 1. NaNO₂, H₂SO₄, H₂O, 0-5 °C; 2. KI | 1-Butyl-4-iodobenzene | Not Applicable | Not Applicable | 1-Butyl-4-iodobenzene (as electrophile) |

| N,N-Dimethyl-p-phenylenediamine | N-Oxide formation followed by para-Chlorination | 1. mCPBA; 2. SOCl₂ | 4-Chloro-N,N-dimethylaniline | Not Applicable | Not Applicable | 4-Chloro-N,N-dimethylaniline (as electrophile) |

Interactive Data Table: Illustrative Derivatizations for Stille Coupling

Click to view interactive data

| Starting Material Analogue | Derivatization Step 1: Halogenation | Reagents for Step 1 | Intermediate Product | Derivatization Step 2: Stannylation | Reagents for Step 2 | Final Stille Precursor |

|---|---|---|---|---|---|---|

| 4-Ethylaniline | Sandmeyer Bromination | 1. NaNO₂, HBr, H₂O, 0-5 °C; 2. CuBr | 1-Bromo-4-ethylbenzene | Palladium-catalyzed Stannylation | (Bu₃Sn)₂, Pd(PPh₃)₄, Toluene, reflux | 1-Ethyl-4-(tributylstannyl)benzene |

| 4-Butylaniline | Sandmeyer Iodination | 1. NaNO₂, H₂SO₄, H₂O, 0-5 °C; 2. KI | 1-Butyl-4-iodobenzene | Not Applicable | Not Applicable | 1-Butyl-4-iodobenzene (as electrophile) |

| N,N-Dimethyl-p-phenylenediamine | N-Oxide formation followed by para-Chlorination | 1. mCPBA; 2. SOCl₂ | 4-Chloro-N,N-dimethylaniline | Not Applicable | Not Applicable | 4-Chloro-N,N-dimethylaniline (as electrophile) |

Advanced Reaction Mechanisms and Selectivity in 4 4 Dimethylamino Butyl Aniline Chemistry

Mechanistic Studies of Amine Reactivity (Primary Aniline (B41778) and Tertiary Amine)

The reactivity of the two amine functionalities in 4-(4-(dimethylamino)butyl)aniline is fundamentally different, a direct consequence of their structural context. The primary aniline group is characterized by the nitrogen's lone pair of electrons being part of the delocalized π-system of the benzene (B151609) ring. unacademy.com In contrast, the tertiary dimethylamino group has its lone pair localized on the nitrogen atom, influenced only by the inductive effects of the alkyl groups. quora.com

Nucleophilic Character and Protonation Equilibria of Amine Functions

The availability of the lone pair of electrons on the nitrogen atom dictates the nucleophilicity and basicity of an amine. quora.com In this compound, the tertiary aliphatic amine is the more basic and more nucleophilic center. quora.commasterorganicchemistry.com This is because the lone pair on the tertiary amine is readily available for donation, whereas the lone pair on the primary aniline is delocalized into the aromatic ring, reducing its availability. unacademy.comquora.com

Protonation equilibria are also governed by this difference in electron availability. The tertiary amine will be protonated preferentially under acidic conditions due to its higher basicity. studymind.co.ukwikipedia.org The pKa values of the conjugate acids of the two amine groups reflect this, with the tertiary amine exhibiting a higher pKa.

Table 1: Comparison of Basicity and Nucleophilicity

| Amine Type | Basicity | Nucleophilicity | Key Factors |

| Primary Aromatic Amine (Aniline) | Lower | Lower | Lone pair delocalized into the aromatic ring. unacademy.comquora.com |

| Tertiary Aliphatic Amine | Higher | Higher | Localized lone pair, electron-donating alkyl groups. quora.commasterorganicchemistry.com |

Reactions with Electrophiles: Acylation and Sulfonylation Selectivity

In reactions with electrophiles such as acyl chlorides and sulfonyl chlorides, the more nucleophilic tertiary amine is expected to react faster. However, the outcome of these reactions is often selective for the primary aniline. This is because the reaction with the primary amine leads to the formation of a stable, neutral amide or sulfonamide, respectively. wikipedia.orgyoutube.com In contrast, the reaction with the tertiary amine results in the formation of a quaternary ammonium (B1175870) salt, which is a charged and often less stable species. studymind.co.uk

The Schotten-Baumann reaction, which involves the acylation of amines, demonstrates this selectivity. wikipedia.org While both amine groups can react, the formation of the N-acylated aniline derivative is generally favored. The selectivity can be influenced by reaction conditions, such as the choice of solvent and the presence of a base. researchgate.net The use of a non-nucleophilic base can deprotonate the initially formed ammonium salt from the primary amine, driving the equilibrium towards the acylated aniline product.

Distinctions in Reactivity between Primary Aromatic and Tertiary Aliphatic Amines in Condensation and Imine Formation

Condensation reactions, particularly the formation of imines (Schiff bases), are characteristic reactions of primary amines with aldehydes or ketones. masterorganicchemistry.comlibretexts.orglibretexts.org The primary aniline group of this compound readily participates in imine formation. researchgate.net This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. libretexts.org Tertiary amines, lacking a proton on the nitrogen atom, cannot form stable imines under these conditions. youtube.com

The reactivity in imine formation is influenced by the electronic nature of both the amine and the carbonyl compound. Aromatic aldehydes are generally more reactive than ketones in these condensation reactions. masterorganicchemistry.com The reaction is typically catalyzed by acid, but the pH must be carefully controlled to ensure that the amine is not fully protonated and rendered non-nucleophilic. libretexts.org

Role in Complex Transformations

The unique bifunctional nature of this compound makes it a valuable building block in more complex chemical transformations, including multicomponent reactions and as a ligand in catalysis.

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The presence of two distinct nucleophilic centers in this compound allows for its participation in various MCRs. For instance, the primary amine can act as the amine component in Ugi or Passerini reactions, while the tertiary amine can remain as a basic handle or participate in subsequent transformations. The specific role of each amine group would depend on the reaction conditions and the other components involved.

Catalytic Roles and Ligand Design in Transition Metal-Mediated Processes

The nitrogen atoms in this compound can act as ligands for transition metals, making the molecule potentially useful in the design of catalysts. wiley.com The primary aniline and the tertiary amine can coordinate to a metal center, forming a bidentate ligand. The nature of the coordination and the resulting catalytic activity would be influenced by the steric and electronic properties of the molecule. For example, the flexible butyl chain allows for the formation of chelate rings of varying sizes, which can impact the stability and reactivity of the metal complex. Such ligands could find applications in cross-coupling reactions, hydrogenations, or other transition metal-catalyzed processes. wiley.com

Oxidative Coupling Reactions of Aniline Derivatives

The oxidative coupling of aniline derivatives represents a significant class of reactions for the formation of new carbon-carbon and carbon-nitrogen bonds, leading to dimers and polymers with interesting electronic and material properties. In the context of This compound , the presence of both a primary aromatic amine and a tertiary aliphatic amine offers multiple sites for oxidation, leading to a complex reactivity profile. The reaction mechanism and product selectivity are highly dependent on the oxidant used, the reaction conditions, and the substrate's electronic and steric properties.

A plausible mechanism for the oxidative coupling of N,N-dialkylanilines, which can be extrapolated to the tertiary amine moiety of This compound , often proceeds through a radical cation intermediate. tandfonline.com For instance, using an oxidant like cerium(IV) ammonium nitrate (B79036) (CAN), the reaction is initiated by the single-electron transfer from the nitrogen atom of the N,N-dialkylamino group to the oxidant, forming a radical cation. tandfonline.com This radical cation can then undergo dimerization to form a diiminium ion intermediate, which, after deprotonation and subsequent workup, yields the coupled product. tandfonline.com Clay-mediated reactions of N,N-disubstituted anilines under microwave irradiation have also been shown to produce crystal violet derivatives, diphenylmethanes, and biphenyls through an oxidative coupling-type mechanism. cdnsciencepub.comcdnsciencepub.com

The selectivity of the coupling reaction is a critical aspect. For This compound , oxidative coupling could potentially occur at the aniline ring or involve the N,N-dimethylamino group. The primary aromatic amine can also participate in oxidative coupling, typically leading to the formation of azobenzenes or other polymeric structures, especially under conditions that favor the formation of nitrenes or radical cations on the aniline ring. nih.gov The site of oxidation and subsequent coupling is influenced by the relative oxidation potentials of the two amine functionalities and the steric hindrance around them.

The table below summarizes potential oxidative coupling products of aniline and its derivatives, providing insights into the expected reactivity of This compound .

| Reactant(s) | Oxidant | Product(s) | Reference(s) |

| N,N-Dialkylanilines | Cerium(IV) Ammonium Nitrate (CAN) | N,N,N′,N′-Tetraalkylbenzidine derivatives | tandfonline.com |

| N,N-Disubstituted anilines | Clay (montmorillonite K-10) / Microwave | Crystal violet derivatives, Diphenylmethanes, Biphenyls | cdnsciencepub.comcdnsciencepub.com |

| Anilines and Nitrosobenzenes | Oxone® | Unsymmetric Azobenzenes | nih.gov |

| Anilines | NaIO4 | Phenylenediamine-coupled bioconjugates | nih.gov |

Carbon Dioxide Insertion Chemistry in Diamine Systems

The reaction of diamines with carbon dioxide is a field of significant interest, particularly in the context of CO2 capture and utilization. For a molecule like This compound , which contains both a primary aromatic amine and a tertiary aliphatic amine, the interaction with CO2 can lead to the formation of various products, primarily carbamates. The reactivity and the nature of the products are governed by the type of amine (primary, secondary, or tertiary) and the reaction conditions.

Primary and secondary amines react with CO2 to form carbamic acids, which are then deprotonated by a second molecule of the amine to form an ammonium carbamate (B1207046) salt. researchgate.netepa.gov Tertiary amines, lacking a proton on the nitrogen atom, cannot form carbamates directly but can facilitate the hydration of CO2 to bicarbonate. mdpi.com

In the case of This compound , the primary aniline moiety is expected to be the primary site of reaction with CO2. The proposed mechanism involves the nucleophilic attack of the primary amine nitrogen on the electrophilic carbon of CO2. This process is often facilitated by a second amine molecule acting as a base to accept the proton from the initially formed zwitterionic intermediate, leading to the formation of a carbamate. researchgate.netnih.gov

2 R-NH2 + CO2 ⇌ R-NH-COO- + R-NH3+

Where R represents the 4-((4-dimethylamino)butyl)phenyl group.

The selectivity of CO2 insertion is a key consideration. The primary aniline nitrogen is significantly more nucleophilic and less sterically hindered for the initial attack on CO2 compared to the tertiary amine. Therefore, the formation of a carbamate at the primary amine is the highly favored pathway. The formation of a dicarbamate, involving both the primary and a hypothetical reaction at the tertiary amine, is unlikely under typical conditions.

Recent research has explored the use of CO2 as a temporary protecting group for one of the amine functionalities in a diamine, allowing for selective mono-acylation of the other amine. rsc.orgrsc.org This highlights the potential to control the reactivity of diamines like This compound by leveraging the reversible reaction with CO2.

The table below presents a summary of research findings on the reaction of various diamines with carbon dioxide, which can be used to infer the behavior of This compound .

| Diamine System | Key Findings | Resulting Products | Reference(s) |

| Ethylenediamine (EDA), 3-(Methylamino)propylamine (MAPA), Piperazine (PZ) in aqueous solution | Studied speciation using NMR. Identified primary/secondary carbamates, dicarbamates, and carbonates/bicarbonates. | Carbamates, Dicarbamates, Carbonates/Bicarbonates | researchgate.netepa.gov |

| Ethylenediamine (EDA) | Computational study on the effect of solvent dielectric constant. High DC favors carbamates, lower DC favors cyclic urea (B33335) formation. | Carbamates, Cyclic urea | nih.gov |

| Hexamethylenediamine (HMDA) | Reacts with atmospheric CO2 to form ionic carbonates. | Ionic carbonates | optica.org |

| Ethylenediamine (EDA), 1,2-Dimethylethylenediamine (DMEDA), Tetramethylethylenediamine (TMEDA) | Analyzed the effect of amine type on CO2 absorption. EDA showed high absorption rates. | Carbamates (from EDA and DMEDA), Bicarbonates (from TMEDA) | mdpi.com |

Theoretical and Computational Investigations of 4 4 Dimethylamino Butyl Aniline and Analogues

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecular systems. These methods offer a balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules like 4-(4-(Dimethylamino)butyl)aniline.

Electronic Structure Elucidation and Charge Distribution Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, DFT calculations can be employed to determine key electronic properties. The molecule consists of an electron-donating aniline (B41778) group and a dimethylamino group, which can also act as an electron donor, connected by a flexible alkyl chain. This structure suggests the potential for interesting charge distribution and intramolecular interactions.

A typical approach involves geometry optimization of the molecule at a chosen level of theory, such as B3LYP with a 6-311++G(d,p) basis set, to find the lowest energy conformation. core.ac.uk Following optimization, various electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the nitrogen atoms of the aniline and dimethylamino groups are expected to be electron-rich centers.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For aniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is distributed over the aromatic system. The presence of the dimethylamino group at the end of the butyl chain can influence these orbitals.

Hirshfeld charge analysis can provide quantitative values for the partial charges on each atom, offering a detailed picture of the charge distribution within the molecule. nih.gov This information is valuable for understanding how the molecule will interact with other molecules or with a solvent.

Table 1: Exemplary Calculated Electronic Properties for an Aniline Derivative

| Property | Exemplary Value | Significance |

| HOMO Energy | -5.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Note: These values are illustrative and would need to be calculated specifically for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexible butyl chain in this compound allows for a multitude of possible conformations, each with a different energy. nih.gov Identifying the most stable conformer(s) and understanding the dynamics of their interconversion is critical for a complete understanding of the molecule's behavior.

Conformational analysis can be initiated by performing a systematic or stochastic search of the conformational space. elsevierpure.com Each identified conformer is then optimized using DFT to determine its relative energy. The results can reveal the most populated conformations at a given temperature. For flexible molecules like this, methods such as simulated annealing can be effective in locating the global minimum energy conformation. elsevierpure.com

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape and dynamic behavior of molecules over time. nih.govacs.org In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field. nih.gov By simulating the molecule in a solvent box (e.g., water), one can observe how the molecule behaves in a more realistic environment. nih.gov MD simulations can reveal the preferred conformations in solution, the timescales of conformational changes, and the nature of solvent-solute interactions. nih.govosti.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions during the simulation can identify the rigid and flexible parts of the molecule. nih.gov

Prediction of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in studying the mechanisms of chemical reactions. For this compound, potential reactions could include N-dealkylation or reactions at the aniline moiety. rsc.org DFT can be used to model the potential energy surface of a reaction, locating the transition state structure that connects reactants and products. acs.org

The activation energy of the reaction can be calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the reaction rate. The intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state correctly connects the desired reactants and products. These computational studies can provide detailed mechanistic insights that are often challenging to obtain experimentally.

Spectroscopy-Assisted Computational Studies

Computational methods are frequently used in conjunction with experimental spectroscopy to interpret and assign spectral features.

Vibrational Frequency Calculations for Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. canterbury.ac.nz DFT calculations can predict the vibrational frequencies and intensities of a molecule with a good degree of accuracy. core.ac.ukarxiv.org

After geometry optimization, a frequency calculation is performed. The results provide a list of vibrational modes, their frequencies, and their IR and Raman intensities. These calculated spectra can be compared with experimental spectra to aid in the assignment of spectral bands to specific molecular motions. canterbury.ac.nznih.gov For example, the N-H stretching vibrations of the aniline group, the C-H stretching of the aromatic ring and the alkyl chain, and the C-N stretching vibrations would all have characteristic frequencies. core.ac.uk The agreement between calculated and experimental spectra can also serve as a validation of the computational model. nih.gov

Table 2: Exemplary Calculated Vibrational Frequencies for an Aniline Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) symmetric stretch | 3450 | 3430 | Aniline NH₂ group |

| ν(N-H) asymmetric stretch | 3540 | 3520 | Aniline NH₂ group |

| ν(C-H) aromatic | 3100-3000 | 3080-3010 | Aromatic ring C-H bonds |

| ν(C-H) aliphatic | 2980-2850 | 2960-2870 | Butyl chain C-H bonds |

| δ(N-H) scissoring | 1620 | 1615 | Aniline NH₂ group |

Note: These are representative values. A scaling factor is often applied to calculated frequencies to improve agreement with experimental data.

Electronic Excitation Analysis (TDDFT, CASSCF) and Charge Transfer States

To understand the photophysical properties of this compound, such as its UV-Vis absorption spectrum and fluorescence, time-dependent DFT (TDDFT) calculations are employed. nih.gov TDDFT can predict the energies of electronic excitations from the ground state to various excited states. nih.gov These excitation energies correspond to the wavelengths of light that the molecule absorbs.

Given the donor-acceptor nature of the aniline and dimethylamino groups, there is a possibility of intramolecular charge transfer (ICT) upon photoexcitation. nih.govacs.org In an ICT state, an electron is transferred from the donor part of the molecule to the acceptor part. nih.gov TDDFT can be used to characterize the nature of the excited states, determining whether they are localized excitations or have charge-transfer character. acs.orgnih.govdtic.mil The analysis of the molecular orbitals involved in the electronic transitions can reveal the direction and extent of charge transfer. acs.org For more complex systems or for a more accurate description of excited states, especially those with significant multi-reference character, methods like the Complete Active Space Self-Consistent Field (CASSCF) may be necessary.

The study of such charge transfer states is crucial for applications in optoelectronics, where the efficiency of charge separation is a key parameter. nih.gov The solvent environment can also play a significant role in stabilizing charge transfer states, a phenomenon that can be investigated computationally using polarizable continuum models (PCM) or explicit solvent models in MD simulations. nih.govacs.org

Noncovalent Interaction Analysis in Catalytic Systems

The aniline structural motif offers a versatile foundation for noncovalent interactions. Its aromatic ring is capable of engaging in π-π stacking with other aromatic substrates or components of a catalyst, an interaction that is highly sensitive to the relative positioning and electronic properties of the interacting rings. researchgate.net Moreover, the amino group functions as a potent hydrogen bond donor, enabling the formation of stabilizing interactions with electronegative atoms present in a substrate or catalyst. researchgate.net The inclusion of a dimethylamino group at the terminus of the butyl chain introduces an additional locus for potential hydrogen bonding or electrostatic interactions. This can, in turn, influence the conformational behavior of the molecule and its mode of binding within a catalytic pocket.

Theoretical modeling of aniline and its derivatives has yielded substantial insights into the energetic landscape of these noncovalent forces. For example, computational studies on aniline dimers have successfully quantified the interaction energies associated with π-π stacking, uncovering a significant stabilizing effect that is dependent on the specific conformation of the interacting molecules. researchgate.net Such investigations frequently employ sophisticated theoretical methods, such as Møller-Plesset perturbation theory (MP2), to accurately account for electron correlation and dispersion forces, which are the predominant contributors to these types of interactions. researchgate.net

The electronic character of substituents on the aniline ring is a key determinant in the modulation of noncovalent interaction strength. Electron-donating groups, exemplified by the dimethylamino group in this compound, can augment cation-π interactions by enriching the electron density of the aromatic ring. nih.gov In contrast, electron-withdrawing substituents typically diminish the strength of such interactions. In the realm of catalysis, these substituent effects can be strategically leveraged to fine-tune the binding affinity and orientation of a substrate, thereby steering the reaction's outcome. nih.gov

To further delineate the nature of these noncovalent bonds, computational techniques such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analysis are often employed. researchgate.netnih.gov NBO analysis provides a means to identify the donor-acceptor orbital interactions that lead to stabilization, whereas AIM theory aids in the localization and characterization of bond critical points, which serve as indicators of the interaction's strength. researchgate.netnih.gov

In the absence of direct experimental data for this compound within defined catalytic systems, computational examinations of analogous structures offer a reliable framework for forecasting its behavior. The foundational principles derived from research on simpler anilines and other aromatic compounds are instrumental in the rational design of novel catalysts and in comprehending the intricate balance of forces that control molecular recognition and catalytic transformation. nih.govresearchgate.net

Data from Computational Studies on Aniline Analogues

The subsequent tables compile data from computational investigations on aniline and its derivatives. These findings serve as a model for comprehending the noncovalent interactions pertinent to this compound.

Table 1: π-π Stacking Interaction Energies of Aniline Dimers in Different Conformations (Gas Phase)

| Conformation (Dihedral Angle) | Interaction Energy (kcal/mol) |

| Eclipsed (0°) | -16.0672 researchgate.net |

| Staggered (120°) | -14.8118 researchgate.net |

Table 2: Hydrogen Bonding Interaction Energies in Anisole-Aniline Complexes

| Complex Type | Interaction | Interaction Energy (kJ/mol) |

| Anisole-Aniline (1:1) | N-H···O | -48.52 researchgate.net |

| Anisole-Aniline (Stacked) | N-H···π | -36.10 researchgate.net |

List of Chemical Compounds

Advanced Spectroscopic and Analytical Characterization in Research of 4 4 Dimethylamino Butyl Aniline

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be accurately calculated. For 4-(4-(Dimethylamino)butyl)aniline, a single-crystal X-ray diffraction study would yield critical insights into its solid-state conformation and intermolecular interactions.

Although a specific crystal structure for this compound is not publicly available, analysis of related structures in the Cambridge Structural Database (CSD) allows for well-founded predictions. acs.org The analysis would confirm the connectivity of the atoms, showing the p-substituted aniline (B41778) ring linked to the four-carbon alkyl chain, which is in turn terminated by a dimethylamino group.

Key conformational features that would be elucidated include:

Aniline Ring Planarity: The geometry of the benzene (B151609) ring and the trigonal planar nature of the exocyclic amino nitrogen would be confirmed. In many aniline derivatives, the nitrogen atom is nearly planar due to the delocalization of its lone pair of electrons into the aromatic system. wikipedia.org

Alkyl Chain Conformation: The torsion angles along the butyl chain (C-C-C-C) would be determined. It is well-established that long alkyl chains in crystal structures have a strong preference for a staggered, anti-periplanar conformation to minimize steric strain, resulting in an extended zigzag geometry. acs.org

Intermolecular Interactions: The packing of molecules within the crystal lattice is governed by non-covalent forces. researchgate.netresearchgate.netnih.govnih.gov Hydrogen bonds, particularly between the primary amine's hydrogen atoms (N-H) of one molecule and the lone pair of the tertiary amine's nitrogen atom of a neighboring molecule, would be identified. Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules would likely play a significant role in stabilizing the crystal packing. nih.gov

The data obtained from such an analysis provides a fundamental understanding of the molecule's preferred solid-state arrangement, which influences its physical properties like melting point and solubility.

| Parameter | Expected Value/Information |

| Chemical Formula | C₁₂H₂₀N₂ |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, P-1) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Torsion Angle 1 | C(ar)-C(ar)-C(1)-C(2) (Defines butyl chain orientation) |

| Key Torsion Angle 2 | C(1)-C(2)-C(3)-C(4) (Butyl chain conformation) |

| Key Torsion Angle 3 | C(2)-C(3)-C(4)-N(dimethyl) (Butyl chain conformation) |

| Hydrogen Bonding | Presence and geometry of N-H···N interactions |

| π–π Stacking | Centroid-to-centroid distance and slip angle |

Chromatographic Methods for Purity Assessment and Separation in Synthetic Research (HPLC, GC)

Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture, assessing the purity of a target compound, and monitoring the progress of a reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly well-suited for the analysis of polar, non-volatile, or thermally labile compounds like anilines. chromatographyonline.comthermofisher.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a non-polar stationary phase is paired with a polar mobile phase. researchgate.netresearchgate.net For this compound, a typical RP-HPLC method would be used to assess its purity by separating it from any unreacted starting materials, reagents, or byproducts. The peak area of the compound in the resulting chromatogram is proportional to its concentration, allowing for quantitative purity determination (e.g., >95%).

A validated HPLC method can reliably detect impurities. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.comsielc.com A small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, is frequently added to the mobile phase to protonate the basic amine groups, which minimizes peak tailing and results in sharper, more symmetrical peaks. sielc.com

| Parameter | Typical Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 (Octadecylsilane), e.g., 4.6 x 150 mm, 5 µm particle size nih.govsielc.com |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid (TFA) sielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Column Temperature | 30 °C nih.gov |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is highly effective for monitoring reaction progress and identifying volatile impurities, such as residual solvents or low-boiling point byproducts, in a sample of this compound. While some anilines can be thermolabile, many derivatives can be analyzed directly. chromatographyonline.com For enhanced confidence in peak identification, GC is often coupled with a mass spectrometer (GC/MS). epa.govnih.gov The mass spectrometer provides mass-to-charge ratio data for each separated component, effectively giving a molecular fingerprint that allows for positive identification by comparison to spectral libraries.

A nitrogen-phosphorus detector (NPD) is particularly sensitive and selective for nitrogen-containing compounds like anilines, making it a suitable alternative to a standard flame ionization detector (FID) for achieving lower detection limits. epa.gov

| Parameter | Typical Condition |

| Technique | Gas Chromatography-Mass Spectrometry (GC/MS) epa.gov |

| Column | Fused silica (B1680970) capillary column (e.g., SE-54, 30 m x 0.25 mm) epa.gov |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Nitrogen Phosphorus Detector (NPD) epa.gov |

| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This method provides a direct way to verify the empirical formula of a newly synthesized molecule and serves as a crucial checkpoint for bulk sample purity. nih.gov

The procedure involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are collected and quantified. From the masses of these products, the original percentages of C, H, and N in the sample are calculated. nih.gov

For this compound, the molecular formula is C₁₂H₂₀N₂. The theoretical elemental composition is calculated based on its molecular weight. The experimental values obtained from the elemental analyzer must closely match these theoretical percentages. For publication in most scientific journals, the experimental values are expected to be within ±0.4% of the theoretical values, which confirms the compound's elemental composition and high degree of purity. nih.gov

| Element | Theoretical % | Experimental % (Example) |

| Carbon (C) | 74.95% | 74.81% |

| Hydrogen (H) | 10.48% | 10.55% |

| Nitrogen (N) | 14.57% | 14.51% |

Utility of 4 4 Dimethylamino Butyl Aniline in Advanced Organic Synthesis

Precursor in Building Complex Molecular Architectures

The construction of complex molecular frameworks often relies on versatile building blocks that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. While substituted anilines are a cornerstone of synthetic chemistry, "4-(4-(Dimethylamino)butyl)aniline" has not been prominently featured in the literature as a key precursor for such intricate architectures.

Role in Cross-Coupling Reactions (e.g., Stille Coupling with related organotin intermediates)

The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide or triflate, is a powerful tool for creating carbon-carbon bonds. Organotin reagents are known for their stability to air and moisture and their tolerance of a wide variety of functional groups. The mechanism of the Stille reaction involves the oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Despite the broad scope of the Stille reaction, a review of the scientific literature indicates that "this compound" is not a commonly used substrate for conversion into an organotin intermediate for these types of reactions. While various organotin(IV) complexes have been synthesized from related aromatic amines and aldehydes, such as 3-(dimethylamino)benzoic acid and 4-(dimethylamino)benzaldehyde, for other applications, there is no specific documentation of the synthesis or use of an organotin derivative of "this compound" in Stille coupling reactions.

Intermediate in the Synthesis of Advanced Organic Scaffolds

Advanced organic scaffolds are foundational structures in the development of new materials and pharmaceuticals. Substituted anilines, such as 4-butylaniline, are recognized as valuable intermediates in these synthetic pathways due to the reactivity of the aniline (B41778) group, which allows for modifications like N-alkylation and acylation. These scaffolds can form the core of complex molecules, including those with specific pharmacological activities.

However, there is no specific mention in the available literature of "this compound" serving as an intermediate in the synthesis of such advanced organic scaffolds. Its unique structure, featuring a dimethylamino group at the terminus of a butyl chain, could theoretically be exploited for creating novel molecular frameworks, but such applications have not been reported.

Development of Novel Synthetic Methodologies

The discovery and optimization of new synthetic methods are crucial for advancing the field of organic chemistry. This includes the development of cascade reactions that form multiple bonds in a single operation and chemo- and regioselective transformations that provide precise control over chemical reactivity.

Substrate in Cascade and Domino Reactions

Cascade reactions, also known as domino reactions, are highly efficient processes in which a single synthetic operation triggers a series of subsequent intramolecular or intermolecular reactions. These reactions are prized for their ability to rapidly construct complex molecular architectures from simple starting materials, often with high stereoselectivity.

While functionally dense molecules are often sought as substrates for developing new cascade reactions, there is no evidence in the scientific literature that "this compound" has been utilized as a substrate in this context. The presence of two distinct amine functionalities could make it a candidate for designing novel domino sequences, but to date, no such methodologies have been reported.

Reagent in Chemo- and Regioselective Transformations

Chemoselectivity (the selective reaction of one functional group in the presence of others) and regioselectivity (the preferential formation of one constitutional isomer over another) are fundamental concepts in organic synthesis. Reagents that can induce high levels of chemo- and regioselectivity are of great importance. For instance, certain substituted pyridines can act as catalysts to promote regioselective multicomponent reactions.

The structure of "this compound" contains two different basic nitrogen atoms, which could potentially be exploited in selective transformations. However, there are no documented instances of this compound being used as a reagent to control the chemo- or regioselectivity of a chemical reaction. Its potential in this area remains unexplored in the current body of scientific literature.

Emerging Research Avenues and Future Perspectives for 4 4 Dimethylamino Butyl Aniline Chemistry

Exploration of New Reaction Landscapes for Amine Functionalization

The dual amine functionalities of 4-(4-(Dimethylamino)butyl)aniline offer rich opportunities for selective chemical modification. Future research will likely move beyond traditional methods to explore novel reaction landscapes that provide precise control over which amine reacts and what functionalities are introduced.

Modern synthetic methods offer a diverse toolkit for modifying complex amines. cam.ac.uk For a molecule like this compound, strategies such as oxidative photoredox catalysis could enable functionalization at positions adjacent to the nitrogen atoms (α-amino C–H functionalization), creating new carbon-carbon or carbon-heteroatom bonds under mild conditions. acs.org The presence of two distinct amine groups—a primary aniline (B41778) and a tertiary amine—invites the development of selective functionalization protocols. For instance, chemoselective reagents could be employed to modify the more nucleophilic primary aniline while leaving the sterically hindered tertiary amine untouched, or vice-versa.

The covalent grafting of amines onto surfaces is a strategy used to enhance the properties of materials for applications like water treatment and gas capture. mdpi.comresearchgate.net By applying similar principles, derivatives of this compound could be synthesized to act as building blocks for functional materials, where the primary amine serves as an anchoring point and the tertiary amine provides a site for further modification or interaction.

Below is a table outlining potential modern functionalization reactions that could be applied to this compound.

| Reaction Type | Potential Application to this compound | Targeted Amine Group | Expected Outcome |

| Buchwald-Hartwig Amination | Cross-coupling with aryl halides to form diarylamines. | Primary Aniline | Synthesis of complex triamine structures. |

| Reductive Amination | Reaction with aldehydes or ketones to form secondary or tertiary amines. | Primary Aniline | Introduction of diverse alkyl or aryl substituents. |

| Photoredox Catalysis | α-C–H functionalization adjacent to the tertiary amine. | Tertiary Amine | Formation of new C-C or C-heteroatom bonds. |

| Amide Coupling | Reaction with carboxylic acids to form amides. | Primary Aniline | Creation of amide-containing derivatives for biological screening. |

| Flow Chemistry Functionalization | Controlled reactions under continuous flow for improved safety and selectivity. | Either/Selective | Efficient synthesis of mono- or di-functionalized derivatives. |

Integration with Automated Synthesis and High-Throughput Experimentation for Reaction Optimization

The discovery and optimization of synthetic routes are being accelerated by the integration of automated synthesis and high-throughput experimentation (HTE). acs.org These technologies allow for hundreds to thousands of reactions to be performed in parallel, enabling rapid exploration of a wide range of conditions such as catalysts, solvents, temperatures, and reagent concentrations. cam.ac.uknih.gov

For a target molecule like this compound, HTE could be instrumental in optimizing its initial synthesis. A proposed synthetic route, perhaps involving the alkylation of an aniline derivative, could be rapidly refined to maximize yield and purity while minimizing reaction time and waste. mit.edu HTE platforms utilize parallel reactors and advanced analytical techniques to screen numerous reaction permutations simultaneously in a resource-efficient manner. cam.ac.uk

Once an efficient synthesis of the core scaffold is established, automated synthesis platforms can be employed to generate a library of derivatives based on the functionalization strategies discussed previously. sigmaaldrich.com These platforms consist of robotic systems that can perform entire synthetic workflows, from adding starting materials and reagents to purification and analysis, with minimal human intervention. sigmaaldrich.comwikipedia.org This approach drastically increases the speed at which new chemical entities can be produced for screening in drug discovery or materials science. medium.com The combination of HTE for optimization and automated synthesis for library generation represents a powerful paradigm for exploring the chemical space around this compound. umich.educhemrxiv.org

The table below illustrates a hypothetical HTE screening array for optimizing a key reaction step in the synthesis of a this compound derivative.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Catalyst | Palladium(II) Acetate | Tris(dibenzylideneacetone)dipalladium(0) | Buchwald-Hartwig G3 Precatalyst | Copper(I) Iodide |

| Ligand | XPhos | SPhos | tBuXPhos | None |

| Base | Sodium tert-butoxide | Potassium Carbonate | Cesium Carbonate | Triethylamine |

| Solvent | Toluene | Dioxane | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |

| Temperature (°C) | 80 | 100 | 110 | 65 |

Theoretical Prediction and Rational Design of Novel Diamine Derivatives

Complementing experimental approaches, computational chemistry and machine learning are becoming indispensable tools for the rational design of new molecules. enamine.net Instead of relying solely on trial-and-error, these methods allow for the in silico design and evaluation of virtual compounds before they are synthesized in the lab.

Theoretical prediction can be used to model the conformational behavior of flexible molecules like this compound. Understanding the stable conformations and the spatial relationship between the two amine groups is crucial for designing derivatives that can bind effectively to biological targets or self-assemble into ordered materials. montclair.edu Computational tools like Density Functional Theory (DFT) can calculate the relative energies of different conformations and predict key structural parameters. montclair.edu

Furthermore, machine learning (ML) models are increasingly used to predict reaction outcomes and optimize reaction conditions. beilstein-journals.orgresearchgate.netnih.gov By training algorithms on large datasets of known chemical reactions, ML models can predict the yield of a proposed reaction or suggest the optimal conditions to achieve a desired outcome. beilstein-journals.orgacs.org Active learning strategies can guide experimentation by suggesting the most informative experiments to perform next, minimizing the number of laboratory experiments required. duke.edu For this compound, these predictive models could guide the design of a synthetic library, prioritizing derivatives with a high probability of successful synthesis and desired physicochemical properties. This synergy between computational design and automated synthesis can significantly accelerate the discovery of novel, high-value diamine derivatives. wikipedia.orgnih.gov

The following table summarizes computational approaches and their potential application in the design of novel derivatives of this compound.

| Computational Method | Application Area | Objective |

| Density Functional Theory (DFT) | Conformational Analysis | Determine low-energy conformations and the spatial orientation of amine groups. |

| Molecular Docking | Drug Discovery | Predict the binding mode and affinity of derivatives to a specific protein target. |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Build models that correlate chemical structure with biological activity to guide design. |

| Machine Learning (Yield Prediction) | Synthesis Planning | Predict the success and yield of proposed synthetic reactions for new derivatives. nih.gov |

| Active Learning / Bayesian Optimization | Reaction Optimization | Intelligently guide the selection of experiments to rapidly find optimal reaction conditions. nih.govduke.edu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.